molecular formula C12H7NO5 B3052728 2-(2,5-Dioxooxolan-3-yl)isoindole-1,3-dione CAS No. 4443-40-7

2-(2,5-Dioxooxolan-3-yl)isoindole-1,3-dione

Cat. No.: B3052728
CAS No.: 4443-40-7
M. Wt: 245.19 g/mol
InChI Key: WPBHZDLGZBIMLD-UHFFFAOYSA-N
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Description

2-(2,5-Dioxooxolan-3-yl)isoindole-1,3-dione (CAS: N/A) is a bicyclic organic compound featuring an isoindole-1,3-dione core fused with a 2,5-dioxooxolane (tetrahydrofuran-2,5-dione) moiety. This compound is synthesized via methods described by Qian et al. (2006), involving cyclization reactions to form the dioxolane ring . Key applications include:

  • Anticonvulsant activity: Demonstrated in preclinical studies, likely due to structural mimicry of neurotransmitter scaffolds .
  • Synthetic intermediate: Used in aspartic acid synthesis and other bioactive molecule preparations .

The crystal structure reveals a 90.0° dihedral angle between the isoindole-1,3-dione plane and the dioxolane ring, enabling centrosymmetric dimer formation via C–H···O hydrogen bonds. This structural rigidity influences solubility and crystallinity .

Properties

IUPAC Name

2-(2,5-dioxooxolan-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO5/c14-9-5-8(12(17)18-9)13-10(15)6-3-1-2-4-7(6)11(13)16/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBHZDLGZBIMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298126
Record name 2-(2,5-Dioxooxolan-3-yl)-1H-isoindole-1,3(2H)-dione
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Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4443-40-7
Record name NSC120876
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Record name 2-(2,5-Dioxooxolan-3-yl)-1H-isoindole-1,3(2H)-dione
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Record name 2-PHTHALIMIDOSUCCINIC ANHYDRIDE
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Biological Activity

2-(2,5-Dioxooxolan-3-yl)isoindole-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms, therapeutic potential, and relevant case studies.

Antioxidant Activity

Research indicates that derivatives of isoindole compounds exhibit significant antioxidant properties. For instance, bioinformatics studies have shown that these compounds interact effectively with key molecular targets such as Monoamine Oxidase B (MAO-B), Cyclooxygenase-2 (COX-2), and Nuclear Factor Kappa B (NF-KB). These interactions are crucial for mediating antioxidant activities and reducing oxidative stress in biological systems .

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. The compound this compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For example, studies have reported that similar isoindole derivatives exhibit IC50_{50} values ranging from 39.7 µM to 46.6 µM against colon cancer cell lines (HCT-15 and SW-620) .

Cell Line IC50_{50} (µM) Activity
HCT-1546.6Moderate Inhibition
SW-62039.7Significant Inhibition

Anti-inflammatory Properties

The anti-inflammatory effects of isoindole derivatives have also been documented. Compounds similar to this compound demonstrated significant inhibition of protein denaturation, indicating potential use as anti-inflammatory agents. In vitro tests showed that certain derivatives achieved up to 83% inhibition at concentrations of 500 µg/ml .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as AChE (Acetylcholinesterase) and BuChE (Butyrylcholinesterase), which are critical in neurodegenerative diseases .
  • Modulation of Signaling Pathways : Compounds within this class often interact with signaling pathways involved in inflammation and cancer progression, such as NF-kB and mTOR pathways .

Case Studies

Several studies have highlighted the efficacy of isoindole derivatives in preclinical settings:

  • A study on the synthesis of novel isoindoline derivatives revealed that specific substitutions could enhance anticancer activity against human colon carcinoma cell lines .
  • Another investigation demonstrated the ability of these compounds to modulate oxidative stress markers in cellular models, suggesting a protective effect against cellular damage .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following compounds share the isoindole-1,3-dione core but differ in substituents, conformation, and bioactivity.

Substituent Variations and Physical Properties

Compound Name Substituents/Modifications Melting Point (°C) Key Functional Groups (IR, cm⁻¹) Notable NMR Shifts (δ, ppm) Reference ID
2-(2,5-Dioxooxolan-3-yl)isoindole-1,3-dione 2,5-Dioxooxolane N/A 1781, 1704 (C=O, isoindole) N/A
2-[(3S)-5-Oxo-oxolan-3-yl]isoindoline-1,3-dione 5-Oxooxolane (envelope conformation) N/A Similar C=O stretches N/A
2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindole-1,3-dione (14) Triazolidine-thione >300 1781, 1707 (C=O); 1222 (C=S) 2.35 (s, CH₃); 8.35 (s, NH)
(ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide (15) Benzohydrazide 247–249 1781, 1704 (C=O); 1672 (C=O, hydrazide) 2.56, 2.64 (syn/anti CH₃); 10.85 (NH)
2-(4-{1-[(4-Methanesulfonyl-phenyl)-hydrazono]-ethyl}-phenyl)-isoindole-1,3-dione (17b) Methanesulfonyl-phenyl hydrazone 208–210 1783, 1714 (C=O); 3330 (NH) 3.12 (s, SO₂CH₃); 9.98 (NH)
Key Observations:
  • Thermal Stability : Thioxo-triazolidine derivatives (e.g., compound 14) exhibit exceptional thermal stability (>300°C), attributed to hydrogen bonding and aromatic stacking .
  • Solubility : Sulfonamide-containing derivatives (e.g., 17b) show enhanced polarity due to the SO₂CH₃ group, improving aqueous solubility .
Key Insights:
  • Anticonvulsant Specificity : The target compound’s dioxolane moiety may enhance blood-brain barrier penetration compared to bulkier derivatives .
  • Electron Effects : Nitro-substituted analogs () likely exhibit altered redox properties, influencing pharmacokinetics .

Q & A

Q. What are the established synthetic routes for 2-(2,5-Dioxooxolan-3-yl)isoindole-1,3-dione, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions between isoindole-1,3-dione derivatives and cyclic diones. For example, a literature method involves refluxing isoindole-1,3-dione precursors with tetrahydrofuran-2,5-dione in anhydrous acetic acid under nitrogen, followed by recrystallization from ethanol . Optimization may focus on solvent choice (polar aprotic solvents enhance yield), temperature control (80–100°C to avoid side reactions), and catalyst use (e.g., Lewis acids like ZnCl₂ for regioselectivity). Purity is verified via HPLC (>98%) and melting point analysis .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 10.89 Å, b = 11.97 Å, c = 14.36 Å, and β = 111.6° . Key interactions include:

  • C=O···π stacking : Between the dioxooxolan carbonyl and isoindole aromatic rings (distance ~3.4 Å).
  • Intermolecular C–H···O hydrogen bonds : Forming centrosymmetric dimers (bond length ~2.8 Å). Software like SHELXL refines the structure, addressing thermal motion and disorder .

Q. What physicochemical properties are critical for its solubility and reactivity?

Key properties include:

PropertyValueMethod/Source
LogP~1.73 (predicted)Computational
PSA54.45 ŲExperimental
Melting Point191–193°CDSC
SolubilityLow in H₂O, high in DMSOEmpirical testing
High PSA and LogP values suggest moderate hydrophilicity, influencing solvent selection for biological assays .

Advanced Research Questions

Q. How does this compound act as an enzyme inhibitor, and what structural features drive its activity?

The compound inhibits monoamine oxidase (MAO) and cholinesterase (ChE) via competitive binding. The isoindole-1,3-dione moiety interacts with catalytic serine residues in ChE’s active site, while the dioxooxolan group enhances electron withdrawal, stabilizing enzyme-inhibitor complexes . SAR studies show:

  • Substitution at the isoindole C2 position : Bulky groups (e.g., cyclohexyl) reduce activity due to steric hindrance.
  • Dioxooxolan ring size : Five-membered rings (vs. six-membered) improve binding affinity by ~30% .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Challenges include:

  • Disordered solvent molecules : Removed using SQUEEZE in PLATON .
  • Thermal motion in the dioxooxolan ring : Mitigated by refining anisotropic displacement parameters .
  • Twinning : Managed via the HKLF5 format in SHELXL . Data-to-parameter ratios >10:1 ensure reliability, with R₁ < 0.05 for high-resolution datasets .

Q. How can contradictions in bioassay data (e.g., IC₅₀ variability) be systematically analyzed?

Variability arises from assay conditions (e.g., pH, co-solvents). To address this:

  • Normalize data using internal standards (e.g., donepezil for ChE assays) .
  • Dose-response curves : Fit via nonlinear regression (Hill equation) to calculate IC₅₀ with 95% confidence intervals .
  • Control for compound stability : Pre-incubate inhibitors with enzymes to rule out time-dependent inactivation .

Q. What computational methods are used to predict its pharmacokinetic profile?

  • ADMET prediction : Tools like SwissADME estimate bioavailability (Lipinski’s Rule of Five compliance: MW < 500, LogP < 5).
  • Molecular docking : AutoDock Vina models binding to MAO-B (PDB ID: 2V5Z), revealing key residues (Tyr 435, Gln 206) for hydrogen bonding .
  • MD simulations : GROMACS assesses stability of inhibitor-enzyme complexes over 100 ns trajectories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dioxooxolan-3-yl)isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dioxooxolan-3-yl)isoindole-1,3-dione

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